2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

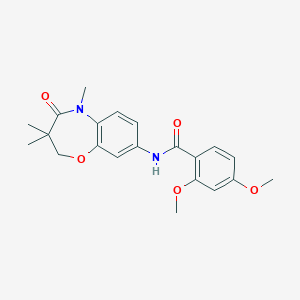

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin derivative characterized by a fused benzoxazepin core and a substituted benzamide moiety. The benzoxazepin ring system features a 3,3,5-trimethyl substitution pattern and a 4-oxo group, while the benzamide substituent contains 2,4-dimethoxy groups.

Properties

IUPAC Name |

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-21(2)12-28-18-10-13(6-9-16(18)23(3)20(21)25)22-19(24)15-8-7-14(26-4)11-17(15)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZVBOXUDPAFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Benzamide Moiety: The benzamide group is introduced through an amidation reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of green chemistry principles, such as employing safer solvents and catalysts, and minimizing waste generation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide" is not available. However, information on similar compounds and related research areas can be gathered from the search results.

Note: The user has requested to avoid content from "].

Chemical Properties and Structure

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Potential Applications and Related Research

The search results suggest potential applications through related compounds and associated biological activities:

- Tetrahydrobenzo[b][1,4]oxazepine Derivatives: The compound is a derivative of tetrahydrobenzo[b][1,4]oxazepine, which is connected to a benzenesulfonamide moiety. Such compounds may have potential therapeutic applications due to their structural attributes, which may influence their interaction with biological targets.

- Sulfonamide Group: The biological activity of similar compounds is linked to the sulfonamide group, known for antibacterial properties and potential in inhibiting specific enzymes or pathways relevant in cancer therapy and inflammation reduction.

- Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research indicates that the Trp-KYN pathway is implicated in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key metabolites such as KYN and quinolinic acid (QUIN) are under investigation as potential risk factors, biomarkers, or targets for interventions .

- Neuroprotection: KYN metabolites, particularly kynurenic acid (KYNA), have demonstrated neuroprotective effects through modulation of NMDA receptors . KYNA functions as a natural antagonist of the NMDA receptor, preventing neurological damage in experimental models of brain disorders .

- Antimicrobial Research: One search result discusses sexually transmitted infections (STIs) and HIV acquisition, but it doesn't directly relate to the compound .

- AhR Agonist: KYNA is an endogenous AhR agonist, linking it to anti-inflammatory processes and broader neuroprotective properties . Indoxyl sulfate (INS) in the indoxyl sulfate pathway also acts as an AhR agonist, influencing oxidative stress and inflammation .

Given the structural characteristics and related research, "this compound" and its related compounds may have potential applications in:

- Neurological disorders: Based on the neuroprotective effects of similar compounds and their interaction with NMDA receptors .

- Cancer therapy: Due to the potential of sulfonamides to inhibit specific enzymes or pathways relevant in cancer therapy.

- Inflammation reduction: Owing to the anti-inflammatory properties associated with AhR activation .

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and similar benzoxazepin derivatives from the provided evidence:

*Estimated based on structural analogy.

Key Observations:

Sulfonamide derivatives (e.g., ) introduce acidic protons, which may alter binding modes in biological targets compared to neutral benzamides.

Alkyl chain variations (e.g., isopentyl in vs. propyl in ) modulate lipophilicity, influencing membrane permeability and metabolic stability.

Molecular Weight and Drug-Likeness :

- The target compound’s estimated molecular weight (~373 Da) is lower than sulfonamide derivatives (e.g., 484 Da in ), aligning better with Lipinski’s rule of five for oral bioavailability.

- Larger substituents (e.g., trifluoroethyl in ) may reduce solubility but improve target affinity through hydrophobic interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide?

-

Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent choice (e.g., absolute ethanol), catalyst selection (e.g., glacial acetic acid for acid-mediated cyclization), and reflux duration (e.g., 4–6 hours for benzoxazepine ring formation). Post-synthesis purification via vacuum distillation and recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Analytical validation via HPLC or LC-MS ensures reproducibility .

-

Example Protocol :

| Step | Parameter | Conditions |

|---|---|---|

| 1 | Solvent | Absolute ethanol |

| 2 | Catalyst | Glacial acetic acid (5 drops) |

| 3 | Reflux | 4–6 hours at 80°C |

| 4 | Purification | Vacuum filtration, recrystallization (ethanol:H₂O = 3:1) |

Q. How can researchers validate the structural integrity of the benzoxazepin-8-yl moiety in this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the tetrahydrobenzoxazepine ring via characteristic shifts (e.g., δ 4.2–4.5 ppm for oxazepine protons, δ 170–175 ppm for the carbonyl group).

- FT-IR : Identify the C=O stretch (~1680–1700 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹).

- X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformation .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigate via:

-

Standardized bioassays : Use isogenic cell lines and replicate experiments (n ≥ 3).

-

Metabolite profiling : Identify degradation products (e.g., via LC-HRMS) that may interfere with activity.

-

Dose-response validation : Compare EC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular viability) .

- Case Study :

| Assay Type | Result (IC₅₀) | Notes |

|---|---|---|

| Enzyme X | 12 µM | Pure compound |

| Cell-based | 45 µM | Metabolite interference detected |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to study:

-

Binding affinity : Focus on the benzamide group’s interaction with active-site residues.

-

Solubility : Predict logP values (e.g., using COSMO-RS) to optimize pharmacokinetics.

-

SAR analysis : Modify substituents (e.g., methoxy groups) and simulate effects on binding .

- Example Simulation Parameters :

| Software | Force Field | Simulation Time |

|---|---|---|

| GROMACS | CHARMM36 | 100 ns |

| AutoDock | AMBER | 1000 iterations |

Q. What experimental designs resolve challenges in scaling up synthesis for preclinical studies?

- Methodological Answer : Use factorial design to test variables:

-

Factors : Catalyst concentration, temperature, solvent volume.

-

Responses : Yield, purity, reaction time.

Statistical tools (e.g., ANOVA) identify optimal conditions. Pilot-scale reactors (e.g., 1 L) validate scalability .- Factorial Design Table :

| Run | Catalyst (%) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 70 | 62 |

| 2 | 10 | 80 | 78 |

| 3 | 7.5 | 75 | 85 |

Data Interpretation and Theoretical Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer : Link the compound’s structure-activity relationships (SAR) to established pharmacological theories, such as:

Q. What methodologies reconcile discrepancies between in vitro and in silico toxicity predictions?

- Methodological Answer : Combine toxicogenomics (e.g., RNA-seq of treated cell lines) with QSAR models (e.g., TOPKAT) to identify off-target effects. Validate with zebrafish embryo assays (e.g., LC₅₀ determination) .

Emerging Research Directions

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for this compound?

- Methodological Answer : AI tools automate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.